Product packaging for 2-Methyl-4-phenylpentane(Cat. No.:CAS No. 19219-84-2)

2-Methyl-4-phenylpentane

Cat. No.: B092015
CAS No.: 19219-84-2
M. Wt: 162.27 g/mol
InChI Key: MAUAHKQOJAFLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of 2-Methyl-4-phenylpentane in Organic Chemistry Research

This compound is an aromatic hydrocarbon with the chemical formula C12H18. stenutz.eunih.gov It belongs to the class of phenylalkanes, which are compounds containing a phenyl group attached to an alkane chain. This particular isomer features a methyl group at the second position and a phenyl group at the fourth position of a pentane (B18724) chain. stenutz.eunih.gov In the realm of organic chemistry, this compound and its isomers serve as important reference compounds. They are particularly valuable in studies involving the alkylation of benzene (B151609) with various methylpentenes. rsc.org Furthermore, they act as model compounds for the unambiguous synthesis of more complex alkylbenzenes, allowing chemists to better understand and control reaction pathways. rsc.org

The synthesis of this compound can be achieved through various methods. One notable approach involves the hydrogenolysis of 4-methyl-2-phenylpentan-2-ol. rsc.org This method has been highlighted as a straightforward route for producing the compound in significant quantities. rsc.org The purity and identity of the synthesized 2-methyl-x-phenylpentanes are often confirmed using techniques such as gas-liquid chromatography. rsc.org

Historical Context of Phenylalkane Investigations

The investigation of phenylalkanes is deeply rooted in the development of the Friedel-Crafts reactions, a cornerstone of organic synthesis discovered in 1877 by Charles Friedel and James Crafts. chemistrytalk.orgnumberanalytics.comwikipedia.org These reactions, which involve the alkylation and acylation of aromatic rings, provided a direct method for attaching alkyl substituents to an aromatic nucleus, thereby enabling the synthesis of a vast array of alkylbenzenes. numberanalytics.comwikipedia.org The initial discovery opened up new avenues in understanding aromatic chemistry and has since become indispensable in both academic research and industrial processes for producing everything from simple alkylbenzenes to complex molecules for pharmaceuticals and materials. numberanalytics.comrsc.org

Over the decades, research has focused on refining the Friedel-Crafts alkylation, moving from using toxic alkyl halides to more environmentally benign reagents like alcohols and alkenes. nih.gov Phenylalkanes are not only synthetic targets but are also found naturally. Evidence suggests that some phenylalkanes found in crude oils and sediments are of geochemical origin, rather than being solely the result of industrial contamination. osti.govscispace.com Studies of Australian crude oils and sediments have shown the presence of phenylalkanes with a wide range of molecular weights, some extending beyond C35, supporting a natural origin. osti.gov Furthermore, phenylalkanes have been identified in the lipid extracts of certain bacteria and in the pyrolysis products of fossil algae, indicating multiple natural formation pathways. osti.govsibran.ru The study of long-chain alkylbenzenes, a subset of phenylalkanes, gained prominence around the mid-20th century with their industrial production for detergents. tandfonline.com

Significance of Stereochemical Considerations in Phenylpentane Systems

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is of great importance in phenylpentane systems. The presence of chiral centers, which are carbon atoms attached to four different groups, can lead to the existence of stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. vedantu.comscribd.com

For instance, a compound like 2-phenylpentane (B179501) is chiral because the second carbon atom is bonded to a hydrogen atom, a methyl group, a propyl group, and a phenyl group. askfilo.comdoubtnut.com This chirality means that it can exist as a pair of non-superimposable mirror images called enantiomers. vedantu.com

In the case of this compound, the carbon atom at the 4-position is a chiral center. It is attached to a hydrogen atom, a phenyl group, a methyl group, and an isobutyl group. Consequently, this compound can exist as two stereoisomers (a pair of enantiomers). The specific spatial arrangement of these groups around the chiral center can significantly influence the molecule's physical, chemical, and biological properties. The ability to control and understand the stereochemistry of such molecules is crucial in fields like asymmetric catalysis, where the goal is to selectively produce a single desired stereoisomer. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B092015 2-Methyl-4-phenylpentane CAS No. 19219-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpentan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-10(2)9-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUAHKQOJAFLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880720
Record name benzene, (1,3-dimethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19219-84-2
Record name benzene, (1,3-dimethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 4 Phenylpentane and Its Stereoisomers

Classical Approaches to Phenylalkane Synthesis

Traditional methods for synthesizing phenylalkanes, including 2-methyl-4-phenylpentane, often rely on well-established reactions such as hydrogenolysis, reduction of precursor compounds, and alkylation reactions.

Hydrogenolysis Reactions in this compound Synthesis

Hydrogenolysis, a reaction involving the cleavage of a chemical bond by hydrogen, is a key method for synthesizing this compound. researchgate.netacsgcipr.org A notable application of this method is the hydrogenolysis of 4-methyl-2-phenylpentan-2-ol. This reaction, which utilizes sodium and ethanol (B145695) in liquid ammonia, provides a straightforward route to produce large quantities of this compound. rsc.org The process involves the cleavage of the C-O bond in the tertiary benzylic alcohol, followed by the addition of hydrogen to yield the desired alkane. rsc.orgacsgcipr.org

Hydrogenation reactions are fundamental in synthetic chemistry for reducing double and triple bonds and for deprotecting certain functional groups. stanford.edu These reactions often employ catalysts and can be hazardous due to the high flammability of hydrogen gas. stanford.edu

Table 1: Hydrogenolysis of 4-Methyl-2-phenylpentan-2-ol

Precursor Reagents Product Significance

Reduction Strategies for Precursor Compounds

Various reduction strategies can be employed to synthesize phenylpentanes from suitable precursor compounds. For instance, 2-methyl-1-phenylpentane can be obtained through a two-stage reduction of 2-methyl-1-phenylpent-1-en-3-one. rsc.org This process first involves the reduction of the carbon-carbon double bond, followed by the reduction of the ketone functionality to a methylene (B1212753) group. rsc.orgorganic-chemistry.org

Another example is the reduction of 4-methyl-4-phenylpentan-2-one (B1329461) to yield 2-methyl-2-phenylpentane. rsc.org These reductions can be carried out using various reducing agents, with the choice of reagent depending on the specific functional groups present in the precursor molecule.

Alkylation Reactions in the Preparation of Phenylpentanes

Alkylation reactions, particularly Friedel-Crafts alkylation, are a cornerstone of phenylalkane synthesis. ontosight.aivaia.com This method involves the reaction of an alkyl halide or alkene with an aromatic ring in the presence of a Lewis acid catalyst. ontosight.aiacs.org For example, the alkylation of benzene (B151609) with 2-chloro-2-methylpentane (B1597335) can produce 2-methyl-2-phenylpentane. rsc.org Similarly, the reaction of benzene with 1-pentene (B89616) over a solid phosphoric acid catalyst can yield various phenylpentane isomers. acs.org

It is important to note that Friedel-Crafts alkylations can sometimes lead to rearrangements of the alkyl group, resulting in a mixture of products. cdnsciencepub.comamazonaws.com For instance, the alkylation of benzene with 2-methylpent-x-enes can produce a mixture of the five possible 2-methyl-x-phenylpentane isomers. rsc.org

Table 2: Examples of Alkylation Reactions for Phenylpentane Synthesis

Aromatic Substrate Alkylating Agent Catalyst Product(s)
Benzene 2-Chloro-2-methylpentane Lewis Acid 2-Methyl-2-phenylpentane rsc.org
Benzene 1-Pentene Solid Phosphoric Acid Phenylpentane isomers acs.org

Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated methods for the preparation of this compound and its analogs, often providing greater control over stereochemistry and reaction efficiency.

Organometallic Reagent Applications (e.g., Grignard Reagents)

Grignard reagents, which are organomagnesium halides, are versatile tools in organic synthesis for forming carbon-carbon bonds. acechemistry.co.ukchemguide.co.ukijpsm.com They can be used to synthesize precursors for this compound. For example, the reaction of phenylmagnesium bromide with an appropriate alkyl halide, followed by reduction, can be used to synthesize phenylalkanes. ontosight.ai Specifically, 2-methyl-1-phenylpentane has been prepared by the reduction of the unsaturated alcohol obtained from the reaction of phenylmagnesium bromide and 2-methylpent-2-enal. rsc.org

The general formation of a Grignard reagent involves reacting an alkyl or aryl halide with magnesium metal in a dry ether solvent. chemguide.co.ukijpsm.com These reagents are highly reactive and must be handled under anhydrous conditions as they react with water to produce alkanes. chemguide.co.ukijpsm.com

Catalytic Transformations for this compound Scaffolds

Catalytic transformations represent a powerful approach for constructing and modifying phenylalkane frameworks. Recent advancements have focused on developing catalysts that can achieve high selectivity and efficiency under mild conditions. For instance, palladium-catalyzed reactions have been developed for various transformations, including the difluoroalkylative carbonylation of styrenes to produce difluoropentanedioates, which are related structures. rsc.org

Furthermore, transition-metal-catalyzed carbene insertion into C-H bonds is an emerging method for the functionalization of alkanes. snnu.edu.cn While not explicitly detailed for this compound, this strategy holds potential for the direct synthesis or modification of such molecules. Iron-based catalysts have also been shown to promote the direct amination of aliphatic C-H bonds, offering a novel route to functionalized alkanes. google.com

Stereoselective Synthesis of this compound Enantiomers

While a direct, documented stereoselective synthesis of this compound enantiomers is not extensively reported, plausible synthetic pathways can be devised based on established asymmetric methodologies. A promising strategy involves the asymmetric hydrogenation of a suitable alkene precursor, such as 2-methyl-4-phenyl-1-pentene or 4-methyl-2-phenyl-1-pentene.

Asymmetric hydrogenation of prochiral olefins using chiral transition metal catalysts is a powerful tool for the synthesis of chiral molecules. ajchem-b.comacs.org Iridium complexes with chiral P,N ligands, for instance, have proven highly effective for the enantioselective hydrogenation of unfunctionalized aryl-substituted olefins. acs.org A potential route to a specific enantiomer of this compound could, therefore, involve the synthesis of an appropriate unsaturated precursor followed by asymmetric hydrogenation.

Another viable approach is the use of Grignard reagents in conjunction with chiral auxiliaries. The diastereoselective addition of a Grignard reagent to a substrate containing a removable chiral auxiliary can establish a new stereocenter with high control. researchgate.netgoogle.comjst.go.jpjst.go.jp For example, a chiral oxazolidine (B1195125) derived from a readily available chiral amino alcohol could be used to direct the addition of an appropriate Grignard reagent to a carbonyl group, setting the stereochemistry at the C4 position of the pentane (B18724) chain. Subsequent removal of the auxiliary would yield the chiral phenyl-substituted alkane.

Key strategies for stereoselective synthesis applicable to this compound are summarized below:

Methodology General Principle Potential Application for this compound Key Considerations
Asymmetric HydrogenationReduction of a prochiral alkene using a chiral catalyst to produce an enantioenriched alkane. ajchem-b.comacs.orgHydrogenation of 2-methyl-4-phenyl-1-pentene or 4-methyl-2-phenyl-1-pentene using a chiral Iridium or Rhodium catalyst. nih.govgoogle.comSynthesis of the alkene precursor; selection of an appropriate chiral ligand and catalyst system for high enantioselectivity.
Chiral AuxiliariesA chiral auxiliary is temporarily incorporated into a substrate to direct a stereoselective transformation. ethz.chpwr.edu.plReaction of a Grignard reagent with a ketone precursor bearing a chiral auxiliary, followed by removal of the auxiliary.Availability of a suitable chiral auxiliary; high diastereoselectivity in the key bond-forming step; efficient removal of the auxiliary without racemization.

Synthesis of Key Precursors and Analogs to this compound

The synthesis of this compound and its analogs relies on the preparation of various functionalized and halogenated precursors. These intermediates provide the necessary carbon skeleton and functional groups for subsequent transformations.

The synthesis of functionalized phenylpentane derivatives often serves as a crucial step in building the carbon framework of the target molecule. A historical, non-stereoselective synthesis of this compound was achieved through the hydrogenolysis of 4-methyl-2-phenylpentan-2-ol. rsc.org This precursor can be prepared via the reaction of a suitable Grignard reagent with a ketone.

Modern methods for creating functionalized precursors can involve C-C bond-forming reactions catalyzed by transition metals. For instance, the C-arylation of dicarbonyl compounds using aryl halides in the presence of a copper catalyst is an effective way to introduce a phenyl group into a pentane-like chain. google.com While this method often yields dicarbonyl compounds, these can be further manipulated to produce the desired alkane structure.

A general synthesis of 2-cyano-4-phenyl pentane starts from 2-methyl-4-phenyl pentanal. The pentanal is first reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime, which is then dehydrated using an agent like acetic anhydride (B1165640) to yield the nitrile. rsc.org This cyano-functionalized derivative can serve as a versatile intermediate for further synthetic modifications.

Precursor/Analog Synthetic Method Starting Materials Reference
This compoundHydrogenolysis4-Methyl-2-phenylpentan-2-ol rsc.org
3-Phenylpentane-2,4-dioneCuO-nanoparticle catalyzed C-arylationAcetylacetone, Aryl halide google.com
2-Cyano-4-phenyl pentaneCondensation and Dehydration2-Methyl-4-phenyl pentanal, Hydroxylamine hydrochloride rsc.org
(1RS,2SR)-2-amino-4-methyl-1-phenylpentane-1-olReductive amination and subsequent reactions(1RS,2SR)-2-(1,3-Dioxo-2-azaindane-2-yl)-4-methyl-1-phenylpentane-1-ol, Hydrazine hydrate prepchem.com

Halogenated phenylpentane intermediates are valuable precursors that can be used in a variety of coupling reactions, such as Suzuki or Grignard reactions, to build more complex molecules. The introduction of a halogen atom at a specific position on the phenyl ring or the alkyl chain provides a reactive handle for further functionalization.

The synthesis of soluble halogenated polyphenylenes has been described, involving the polymerization of halogenated lithiobenzenes. google.com While this pertains to polymer synthesis, the underlying principles of generating halogenated aryl lithium species are applicable to the synthesis of smaller molecules. For example, a dihalogenated benzene can be selectively monolithiated and then reacted with an appropriate electrophile to introduce the pentane side chain.

The synthesis of 3-substituted derivatives of pentane-2,4-dione can be achieved using chloro derivatives, which are then converted to more reactive iodo derivatives via the Finkelstein reaction. springernature.com This highlights a strategy for introducing halogens into a pentane backbone that already contains other functional groups.

Halogenated Intermediate Type General Synthetic Approach Key Reagents Potential Utility
Halogenated Aryl PrecursorsLithiation of dihalogenated benzenes followed by alkylation. google.comDihalogenated benzene, tert-butyllithium, Alkyl halideIntroduction of a halogenated phenyl group.
Halogenated Alkyl ChainsHalogen exchange reactions (e.g., Finkelstein reaction). springernature.comChloro-substituted alkane, Sodium iodideConversion to more reactive halogenated intermediates.

Reaction Pathways and Mechanistic Investigations Involving 2 Methyl 4 Phenylpentane

Friedel-Crafts Rearrangements and Cyclialkylations

The Friedel-Crafts reaction, a cornerstone of organic synthesis, often involves carbocationic intermediates that are prone to rearrangement. In the context of phenylalkanes, this can lead to complex product mixtures, including cyclized compounds. The intramolecular version of this reaction, known as cyclialkylation, is a powerful tool for the formation of cyclic structures.

Intramolecular Cyclialkylation Mechanisms involving Phenylpentane Derivatives

The intramolecular cyclialkylation of phenylpentane derivatives has been a subject of detailed mechanistic study. Research has shown that rearrangement often precedes the final cyclization step. For instance, the cyclialkylation of 1-chloro-5-phenylpentane (B101639) has been demonstrated to undergo rearrangement prior to forming the cyclic product. researchgate.netresearchgate.net Deuterium (B1214612) tracer studies have been particularly revealing in this regard. When deuterated phenylpentyl chlorides are used, the distribution of the deuterium label in the resulting 1-methyltetralin products provides a map of the rearrangement pathways. researchgate.netresearchgate.net

These studies indicate that the initial formation of a primary carbocation is followed by a series of hydride and alkyl shifts to form a more stable secondary or tertiary carbocation before the electrophilic aromatic substitution that closes the ring. researchgate.netresearchgate.net For example, the cyclization of certain phenyl-substituted chlorides and alcohols leads to the formation of alkyltetralins through rearrangements within the side chain, rather than the initially expected benzsuberanes. cdnsciencepub.com The mechanism involving the rearrangement of a benzsuberane intermediate via a phenonium ion has been ruled out in at least one case. cdnsciencepub.com

The use of arylalkyl epoxides has also been explored for cyclialkylation reactions. These reactions can lead to the formation of six-membered rings with reduced skeletal rearrangement compared to analogous reactions with phenylalkyl alcohols, suggesting that the epoxide functional group moderates the electrophilic reactivity. sci-hub.se

Role of Substrate Structure in Cyclialkylation Outcomes

The structure of the starting phenylalkane plays a critical role in determining the outcome of cyclialkylation reactions. The substitution pattern on both the alkyl chain and the phenyl ring can influence the stability of the intermediate carbocations and, consequently, the propensity for rearrangement and the final product distribution.

For example, the cyclialkylation of 1-chloro-4-methyl-4-phenylpentane yields 1,1-dimethyltetralin, 2-methyl-5-phenylpentane, and a minor amount of 2-methyl-2-phenylpentane. cdnsciencepub.com The formation of 2-methyl-5-phenylpentane is proposed to occur after the cyclialkylation event, while 2-methyl-2-phenylpentane is formed via a hydride transfer that precedes cyclization. cdnsciencepub.com This highlights how the initial structure dictates the competition between cyclization and other reaction pathways.

In the case of arylalkyl epoxides, cyclialkylation to form six-membered rings is observed at secondary but not at primary epoxide positions. sci-hub.se This demonstrates the influence of the position of the reactive functional group on the feasibility of ring closure. Furthermore, the presence of activating groups on the aromatic ring can facilitate cyclization. For instance, a methoxy (B1213986) substituent on the phenyl ring can promote ring closure to a primary epoxide position, a reaction that does not occur in the unsubstituted analogue. sci-hub.se

Hydride Transfer Reactions in Phenylalkane Systems

Hydride transfer, the movement of a hydride ion (H-) from one molecule or part of a molecule to another, is a fundamental process in organic chemistry, often competing with or following other reactions like cyclialkylation.

Intermolecular and Intramolecular Hydride Shifts

Both intermolecular and intramolecular hydride shifts are observed in reactions involving phenylalkanes. cdnsciencepub.comlew.ro Intermolecular hydride transfer involves the transfer of a hydride ion between different molecules. For example, in the presence of a strong acid, a carbocation formed from one phenylalkane can abstract a hydride from another neutral alkane molecule.

Intramolecular hydride shifts, often referred to as 1,n-hydride shifts (e.g., 1,2-hydride shift, 1,3-hydride shift), occur within the same molecule. byjus.comlibretexts.org These shifts are driven by the formation of a more stable carbocation. byjus.commasterorganicchemistry.comlibretexts.org For instance, a less stable secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift. libretexts.orgmasterorganicchemistry.com This process is common in the reactions of phenylalkanes, where the initial carbocation formed may not be the most stable one possible. cdnsciencepub.comlibretexts.org More distant hydride shifts, such as 1,4 and 1,5-hydride shifts, have also been observed. libretexts.orglibretexts.org

The study of deprotonated benzyl (B1604629) N-phenylcarbamates in the gas phase has provided insights into competitive proton and hydride transfer reactions mediated by an ion-neutral complex. nih.gov Within this complex, the benzyloxy anion can act as either a proton abstractor or a hydride donor. nih.gov

Influence of Reaction Conditions on Hydride Transfer Pathways

The conditions under which a reaction is carried out can significantly influence the extent and nature of hydride transfer. Factors such as the type of acid catalyst, solvent, and temperature all play a crucial role. numberanalytics.com

The strength of the acid catalyst can determine whether cyclialkylation or hydride transfer is the dominant pathway. For example, the reaction of phenylpropyl chloride with aluminum chloride yields mainly propylbenzene, a hydride transfer product, rather than the expected cyclization product, indane. cdnsciencepub.com The choice of solvent can affect the stability of the charged intermediates and the transition states, thereby influencing the rates of competing pathways. numberanalytics.com Polar solvents are often used to facilitate hydride transfer reactions. numberanalytics.com Temperature can also be a critical factor; heating a solution containing a carbocation can increase the rate of rearrangement processes, including hydride shifts. libretexts.orglibretexts.org

Catalysts are central to controlling hydride transfer reactions, enhancing both the rate and selectivity. numberanalytics.comyale.edu Various catalysts, including transition metal complexes and organocatalysts, have been developed for this purpose. numberanalytics.comyale.edu

Isomerization and Stereoisomer Interconversion Studies

Isomerization, the process by which one molecule is transformed into another molecule with the exact same atoms but a different arrangement, is a common feature in the chemistry of phenylalkanes, particularly under acidic conditions. This can involve both constitutional isomers and stereoisomers.

Studies on 2- and 3-phenylpentane have shown that interisomerization is accompanied by the formation of 2-methyl-3-phenylbutane. dtic.mil This indicates that skeletal rearrangements can occur alongside the migration of the phenyl group along the alkyl chain. The treatment of (+)-2-phenylpentane with aluminum chloride leads to significant racemization, indicating that the reaction proceeds through a planar carbocation intermediate that loses its stereochemical information. dtic.mil

The relative rates of isomerization and other competing reactions, such as transalkylation, are dependent on the reaction conditions. For example, with methanesulfonic acid at elevated temperatures, hydride ion transfer becomes a more prominent pathway. dtic.mil

The table below summarizes the products from the reaction of 1-chloro-4-methyl-4-phenylpentane with aluminum chloride, illustrating the interplay of cyclialkylation and hydride transfer. cdnsciencepub.com

ReactantProductFormation Pathway
1-Chloro-4-methyl-4-phenylpentane1,1-DimethyltetralinCyclialkylation
2-Methyl-5-phenylpentaneHydride transfer after cyclialkylation
2-Methyl-2-phenylpentaneHydride transfer before cyclization

Mechanistic Understanding of Alkylbenzene Rearrangements

The rearrangement of alkylbenzenes, such as 2-methyl-4-phenylpentane, is a classic example of a reaction proceeding through carbocation intermediates. lumenlearning.commasterorganicchemistry.com These reactions are typically initiated by a Lewis acid or a strong protic acid, which facilitates the formation of a carbocation from the alkylbenzene. lumenlearning.com Once formed, this carbocation can undergo a series of rearrangements, including hydride and alkyl shifts, to form a more stable carbocation. masterorganicchemistry.com For instance, a secondary carbocation may rearrange to a more stable tertiary carbocation. This drive for stability is a key factor governing the product distribution in such reactions.

The reaction conditions, including temperature, pressure, and the choice of solvent, can significantly influence the reaction rates and the selectivity towards specific products. numberanalytics.com For example, Friedel-Crafts alkylations, a common method for synthesizing alkylbenzenes, are known to be susceptible to carbocation rearrangements, which can lead to a mixture of products rather than a single desired compound. lumenlearning.com

Pathways to 2-Methyl-2-phenylpentane and 2-Methyl-5-phenylpentane Formation

In the presence of an acid catalyst, this compound can isomerize to form its more stable isomers, 2-methyl-2-phenylpentane and, to a lesser extent, 2-methyl-5-phenylpentane. The formation of 2-methyl-2-phenylpentane is particularly favored due to the formation of a tertiary benzylic carbocation intermediate, which is highly stabilized by both hyperconjugation and resonance with the phenyl group.

One study investigating the cyclialkylation of 1-chloro-4-methyl-4-phenylpentane reported the formation of 1,1-dimethyltetralin, along with 2-methyl-5-phenylpentane and a small amount of 2-methyl-2-phenylpentane. cdnsciencepub.com It was proposed that 2-methyl-2-phenylpentane is formed through a hydride transfer preceding cyclization, while 2-methyl-5-phenylpentane is formed from the cyclialkylation product after the reaction. cdnsciencepub.com This highlights the complex interplay of different reaction pathways that can occur simultaneously.

The table below summarizes the products observed in the acid-catalyzed reaction of a related phenylalkyl chloride, illustrating the formation of various rearranged products.

Starting MaterialProductRelative Amount (%)
1-Chloro-4-methyl-4-phenylpentane1,1-DimethyltetralinMajor
2-Methyl-5-phenylpentaneMinor
2-Methyl-2-phenylpentaneTrace
Data sourced from a study on the cyclialkylation of phenylalkyl chlorides. cdnsciencepub.com

Deuterium Labeling as a Mechanistic Probe

Deuterium labeling is a powerful technique for elucidating the mechanisms of organic reactions, including the complex rearrangements of alkylbenzenes. cdnsciencepub.comresearchgate.net By replacing specific hydrogen atoms with deuterium, chemists can trace the movement of atoms and intermediates throughout a reaction, providing direct evidence for proposed mechanistic pathways. cdnsciencepub.comresearchgate.net

Elucidation of Rearrangement Pathways through Deuterium Tracers

The use of deuterium tracers has been instrumental in understanding the rearrangements that accompany reactions like Friedel-Crafts cyclialkylation. cdnsciencepub.comresearchgate.net For example, by labeling different positions in the side chain of a phenylalkyl chloride, researchers can determine whether rearrangement precedes or follows the cyclization step. cdnsciencepub.comresearchgate.net The location of the deuterium atoms in the final products, as determined by techniques like nuclear magnetic resonance (NMR) and mass spectrometry, provides a detailed map of the rearrangement process. cdnsciencepub.comresearchgate.net

In studies of related systems, deuterium labeling has shown that extensive scrambling of deuterium can occur between different carbon atoms in the alkyl side chain during the reaction. cdnsciencepub.com This scrambling is indicative of rapid and reversible hydride and alkyl shifts within the carbocation intermediates.

Analysis of Deuterium Scrambling in Reaction Products

The analysis of deuterium distribution in the products of a reaction involving a deuterated starting material can reveal the extent and nature of rearrangements. cdnsciencepub.com For instance, if a reaction proceeds without any rearrangement, the deuterium atoms will remain in their original positions in the product. Conversely, if rearrangements occur, the deuterium atoms will be distributed among different positions, a phenomenon known as deuterium scrambling. cdnsciencepub.com

In the context of alkylbenzene rearrangements, the observation of deuterium scrambling provides strong evidence for the involvement of carbocation intermediates that undergo multiple rearrangement steps before forming the final product. cdnsciencepub.com The pattern of scrambling can help to distinguish between different possible mechanistic pathways, such as those involving discrete carbocation intermediates versus concerted processes. cdnsciencepub.com

The following table illustrates the type of data obtained from deuterium labeling studies, showing the distribution of deuterium in the products of a Friedel-Crafts reaction.

Labeled Starting MaterialProductDeuterium Location
1-Chloro-5-phenylpentane-4,4-d₂1-Methyltetralin-3,3-d₂Deuterium at C-3
1-Chloro-5-phenylpentane-3,3-d₂1-MethyltetralinScrambling at C-1, C-2, and methyl group
1-Chloro-5-phenylpentane-2,2-d₂1-MethyltetralinScrambling at C-1, C-2, and methyl group
Data adapted from studies on the cyclialkylation of deuterated phenylalkyl chlorides. cdnsciencepub.com

This detailed analysis of reaction pathways and the use of sophisticated mechanistic probes like deuterium labeling are essential for a comprehensive understanding of the chemical behavior of this compound and related alkylbenzenes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methyl-4-phenylpentane

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to elucidate its structure. nih.gov

The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the methylpentane chain.

The phenyl group typically displays signals in the aromatic region (δ 7.0-7.5 ppm). The five protons on the monosubstituted benzene (B151609) ring will appear as a complex multiplet due to their close chemical shifts and spin-spin coupling.

The aliphatic portion of the molecule shows several distinct signals. The two methyl groups of the isopropyl moiety [(CH₃)₂CH-] are diastereotopic due to the adjacent chiral center and are expected to appear as separate doublets. The single proton of this isopropyl group will be a multiplet. The methylene (B1212753) protons (-CH₂-) adjacent to the chiral center are also diastereotopic and will likely appear as a complex multiplet. The methyl group attached to the chiral center (-CH(CH₃)Ph) will show up as a doublet. The proton on the chiral carbon (benzylic proton) will be a multiplet due to coupling with the adjacent methylene and methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Phenyl H ~7.1-7.3 Multiplet
Benzylic H ~2.7 Multiplet
Methylene H₂ ~1.7 Multiplet
Isopropyl CH ~1.8 Multiplet
Benzylic CH₃ ~1.2 Doublet

Note: This is a generalized prediction. Actual spectra can be influenced by the solvent and the specific spectrometer frequency.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov this compound has a total of 12 carbon atoms, but due to symmetry in the phenyl group, fewer than 12 signals may be observed. The phenyl group will show four signals: one for the ipso-carbon (the carbon attached to the pentane (B18724) chain), one for the para-carbon, and two for the two pairs of ortho- and meta-carbons. The aliphatic chain will display five distinct signals corresponding to the two non-equivalent methyls of the isopropyl group, the methine of the isopropyl group, the methylene group, the benzylic methine, and the benzylic methyl group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Phenyl C (ipso) ~146
Phenyl C (ortho, meta, para) ~126-129
Benzylic C ~39
Methylene C ~48
Isopropyl CH ~25
Benzylic CH₃ ~22

Note: This is a generalized prediction. Actual spectral data can be sourced from databases like PubChem. nih.gov All rights for the spectral data from Aldrich Chemical Company, Inc., are reserved by John Wiley & Sons, Inc. nih.gov

This compound possesses a single stereocenter at the C4 position, meaning it can exist as a pair of enantiomers (R and S isomers). Standard ¹H and ¹³C NMR spectroscopy cannot distinguish between these enantiomers. To assign the absolute stereochemistry, advanced NMR techniques are required.

One common method involves the use of chiral solvating agents or chiral shift reagents. These reagents interact with the enantiomers to form transient diastereomeric complexes, which have different NMR spectra. By observing the differences in the chemical shifts of the protons or carbons in the presence of the chiral reagent, it is possible to distinguish and quantify the enantiomers.

For more complex molecules with multiple stereocenters, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry by measuring through-space interactions between protons. While less critical for a molecule with a single chiral center, understanding these advanced methods is crucial for the broader field of stereochemical analysis. ggckondagaon.in

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used to identify and quantify components in a mixture. In the analysis of this compound, GC-MS can confirm the compound's identity by matching its mass spectrum and retention time with known standards. researchgate.net The NIST Mass Spectrometry Data Center provides reference GC-MS data for this compound, including a Kovats Retention Index on a standard non-polar column. nih.gov The purity of a sample can also be readily assessed, as any impurities will appear as separate peaks in the chromatogram with their own mass spectra.

In electron ionization mass spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The pattern of these fragments is predictable and provides valuable structural clues. chemguide.co.uk

The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 162, corresponding to its molecular weight. stenutz.eu The most common fragmentation pathway for alkylbenzenes is the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), as this results in the formation of a stable, resonance-stabilized benzylic carbocation. libretexts.org

For this compound, the most significant fragmentation is the loss of an isobutyl radical (•CH₂CH(CH₃)₂) to form the highly stable 1-phenylethyl cation. This fragment gives rise to the base peak (the most intense peak) in the spectrum at m/z 105. nih.gov Another prominent peak can be observed at m/z 91, which corresponds to the tropylium (B1234903) ion, a common rearrangement product in the mass spectra of alkylbenzenes.

Table 3: Key Fragment Ions in the Mass Spectrum of this compound

m/z Ion Structure Formation Mechanism
162 [C₁₂H₁₈]⁺ Molecular Ion (M⁺)
105 [C₈H₉]⁺ Benzylic cleavage with loss of an isobutyl radical
91 [C₇H₇]⁺ Rearrangement to tropylium ion
57 [C₄H₉]⁺ Isobutyl cation from cleavage at the benzylic position

The interpretation of these fragmentation patterns provides definitive evidence for the connectivity of the alkyl chain and the position of the phenyl group, thus confirming the structure of this compound. chemguide.co.uklibretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these methods provide detailed information about the constituent functional groups—the phenyl ring and the alkane chain—and can offer insights into the molecule's conformational landscape.

Characteristic Vibrational Modes of the Phenyl and Alkane Moieties

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its phenyl group and its branched alkane structure. While a detailed experimental vibrational analysis specifically for this molecule is not extensively documented in publicly available literature, the expected spectral features can be reliably predicted based on well-established group frequencies for similar phenylalkane compounds. researchgate.netresearchgate.net

Phenyl Moiety: The phenyl group gives rise to several distinct and well-characterized vibrational bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. These are often observed as a series of weak to medium intensity bands.

C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are observed in the 1620-1450 cm⁻¹ region. These bands, often referred to as quadrant, semicircle, and octant stretching modes, are characteristic of the aromatic ring and their intensities can be influenced by substitution.

C-H In-Plane Bending: These vibrations occur in the 1300-1000 cm⁻¹ range and are of weak to medium intensity.

C-H Out-of-Plane Bending: Strong absorption bands arising from the out-of-plane bending of the aromatic C-H bonds are found in the 900-675 cm⁻¹ region. The exact position of these bands is highly indicative of the substitution pattern on the benzene ring. For a monosubstituted ring, as in this compound, strong bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

Alkane Moiety: The 2-methylpentane (B89812) portion of the molecule also presents a set of characteristic vibrational modes.

C-H Stretching: The aliphatic C-H stretching vibrations are found in the 3000-2850 cm⁻¹ region. These are typically strong bands. The presence of both methyl (-CH₃) and methylene (-CH₂) groups, as well as a tertiary C-H, will result in a complex and overlapping series of bands in this region.

C-H Bending: The bending vibrations (scissoring, wagging, and twisting) of the methyl and methylene groups appear in the 1470-1350 cm⁻¹ range. For instance, the asymmetrical and symmetrical bending of methyl groups are expected near 1460 cm⁻¹ and 1375 cm⁻¹, respectively. The presence of an isopropyl group (-CH(CH₃)₂) often gives rise to a characteristic doublet around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.

C-C Stretching: The stretching of the carbon-carbon single bonds of the alkane chain results in weak bands in the 1200-800 cm⁻¹ region.

Experimental FTIR spectral data for this compound is available in spectral databases, confirming the presence of these characteristic absorption regions. nih.gov

Interactive Data Table: Predicted IR and Raman Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)MoietyIntensity (IR)Intensity (Raman)
Aromatic C-H Stretch3100-3000PhenylMedium-WeakMedium
Aliphatic C-H Stretch3000-2850AlkaneStrongStrong
Aromatic C=C Stretch1620-1450PhenylMedium-StrongStrong
Aliphatic C-H Bend1470-1350AlkaneMediumMedium
Aromatic C-H In-Plane Bend1300-1000PhenylWeak-MediumWeak
Aromatic C-H Out-of-Plane Bend900-675PhenylStrongWeak
C-C Stretch1200-800AlkaneWeakMedium

Note: This table is based on established group frequencies and data for analogous compounds. Precise peak positions and intensities can vary.

Conformational Insights from Vibrational Spectra

The conformational flexibility of the alkyl chain in phenylalkanes can be studied using vibrational spectroscopy, often in combination with computational methods. researchgate.netresearchgate.net While a specific conformational analysis of this compound using these techniques is not readily found in the literature, studies on similar molecules like pentylbenzene (B43098) and octylbenzene (B124392) demonstrate that different conformers (e.g., all-trans vs. gauche arrangements of the alkyl chain) exhibit distinct vibrational spectra, particularly in the C-H stretching and low-frequency regions. researchgate.netresearchgate.net

For this compound, rotational isomerism can occur around the C-C bonds of the pentane chain. These different conformations would likely lead to subtle shifts in the vibrational frequencies of the C-H and C-C modes of the alkyl chain due to changes in the local environment and vibrational coupling. For example, the interaction between the terminal isopropyl group and the phenyl ring could vary depending on the chain's conformation, potentially influencing the C-H bending modes.

Techniques such as fluorescence-dip infrared spectroscopy and jet-cooled Raman spectroscopy have been effectively used to isolate and identify individual conformers of long-chain alkylbenzenes in the gas phase. researchgate.netresearchgate.net These methods allow for the measurement of conformer-specific IR and Raman spectra, which can then be compared with the predictions from quantum chemical calculations (e.g., Density Functional Theory, DFT) to assign the observed spectra to specific molecular geometries. researchgate.net Such an approach would be highly valuable for a detailed conformational analysis of this compound.

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. For this compound, the phenyl group acts as the primary chromophore.

The benzene ring exhibits characteristic electronic absorptions in the UV region. A strong primary band (π → π* transition), often referred to as the E₂-band, is typically observed around 200-210 nm. A much weaker secondary band (the B-band), which is symmetry-forbidden but appears due to vibrational coupling, is expected in the 240-270 nm range. This B-band often displays a fine structure corresponding to different vibrational levels of the excited electronic state. Alkyl substitution on the benzene ring, as in this compound, generally causes a small red shift (bathochromic shift) of these absorption bands and can lead to a loss of the vibrational fine structure in the B-band.

While specific experimental UV-Vis spectra for this compound are not widely published, it is established that the conformation of a molecule can influence its electronic spectrum. rsc.org The electric field generated by the surrounding molecular environment, including its own alkyl chain, can induce Stark effects on the UV chromophore. rsc.org Therefore, different conformers of this compound could, in principle, exhibit slightly different UV absorption maxima and band shapes. This phenomenon allows UV spectroscopy to be a tool for conformational analysis, especially when coupled with computational modeling. rsc.org

The molecule this compound possesses a chiral center at the carbon atom to which the phenyl group is attached (C4). This means that it can exist as a pair of enantiomers, (R)-2-Methyl-4-phenylpentane and (S)-2-Methyl-4-phenylpentane. Chiral molecules can be investigated using chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques measure the differential absorption or rotation of left and right circularly polarized light. For the phenyl chromophore, electronic transitions that are weak in the absorption spectrum can sometimes give rise to strong signals in the CD spectrum, providing valuable stereochemical information. However, there are no readily available studies in the searched literature that report on the chiroptical properties of the enantiomers of this compound.

Computational Chemistry and Theoretical Modeling of 2 Methyl 4 Phenylpentane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and energetics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 2-methyl-4-phenylpentane. ornl.govmpg.descispace.com DFT calculations focus on the electron density as the fundamental variable, which simplifies the complexity of the many-electron wavefunction. mpg.descispace.com For this compound, a DFT study would typically involve the selection of a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVTZ) to model the system.

A primary output of DFT calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. From this, one can obtain key energetic and electronic properties. Research on related substituted pentane (B18724) structures demonstrates that DFT is effective in determining parameters such as the heat of formation, ionization potential, and dipole moment. researchgate.net

Key electronic structure insights from DFT include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the electron density of the HOMO is expected to be concentrated on the phenyl ring, reflecting its electron-rich aromatic character.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical ValueDescription
Heat of Formation (ΔHf)-80.5 kJ/molThe change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
HOMO Energy-8.9 eVEnergy of the Highest Occupied Molecular Orbital, indicating the ionization potential.
LUMO Energy0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital, related to electron affinity.
HOMO-LUMO Gap9.4 eVAn indicator of the molecule's excitability and chemical stability.
Dipole Moment0.2 DA measure of the net molecular polarity.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a systematic way to improve the accuracy of calculations. researchgate.net In the context of this compound, ab initio methods are particularly valuable for performing detailed conformational analyses. researchgate.net

Due to the presence of several single bonds, this compound can exist in various spatial arrangements, or conformations. A comprehensive conformational analysis using ab initio methods would involve systematically rotating the dihedral angles of the molecule's backbone to map out the potential energy surface. researchgate.net This process identifies all stable conformers (energy minima) and the transition states that connect them.

For instance, a study on the related 4,4-dimethyl-1-phenylpentane-1,3-dione (B88441) utilized both DFT and MP2 methods to investigate its conformational preferences, highlighting the utility of these approaches in understanding the structures of flexible molecules. researchgate.net For this compound, key rotations would be around the C-C bonds of the pentane chain and the bond connecting the phenyl group to the chain. The results would reveal the relative energies of different staggered and eclipsed conformations, with steric hindrance between the bulky phenyl and isopropyl groups playing a significant role in determining the most stable conformer.

Table 2: Hypothetical Relative Energies of this compound Conformers from Ab Initio Calculations

ConformerDihedral Angle (C2-C3-C4-C(phenyl))Relative Energy (kcal/mol)Description
A~180° (anti)0.00The most stable conformer, with the bulky groups positioned far apart.
B~60° (gauche)1.2A less stable conformer due to steric interaction between the phenyl and methyl groups.
C~-60° (gauche)1.5Another gauche conformer with slightly higher energy due to different steric clashes.

Note: This table presents a simplified, hypothetical scenario. A full analysis would involve multiple dihedral angles.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule's conformations, molecular dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms over time.

Molecular dynamics simulations of this compound would involve placing the molecule in a simulated environment (e.g., in a vacuum or a solvent box) and calculating the forces on each atom using a force field. Newton's equations of motion are then solved iteratively to trace the trajectory of the atoms. By analyzing this trajectory, one can determine the conformational preferences of the molecule as a function of time and temperature. worldscientific.com

The simulation would reveal not only the most stable conformations but also the relative populations of different conformers at a given temperature. The results would likely show that at room temperature, the molecule predominantly occupies the lowest energy anti-conformation, but it can also transiently access higher-energy gauche conformations. The flexibility of the alkyl chain and the rotational freedom of the phenyl group would be key features observed in the simulation.

This compound possesses a chiral center at the C4 position, meaning it exists as two stereoisomers (enantiomers): (R)-2-methyl-4-phenylpentane and (S)-2-methyl-4-phenylpentane. While these enantiomers are not interconvertible without breaking bonds, the molecule also has conformers that interconvert through bond rotation. The energy barriers to these rotations are important for understanding the molecule's flexibility.

Computational methods can be used to calculate the energy barriers for the interconversion between different conformers. windows.net This is typically done by identifying the transition state structure for a given rotation and calculating its energy relative to the ground state conformers. For this compound, the most significant rotational barrier would likely be associated with the rotation of the phenyl group, especially when it passes by the adjacent methyl group on the pentane chain. Another important barrier would be the rotation around the C3-C4 bond, which would involve the movement of the phenyl group relative to the isopropyl group. Calculating these barriers provides a quantitative measure of the molecule's conformational rigidity.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. researchgate.netnih.gov These models can then be used to predict the properties of new or untested compounds. chemrxiv.org

A QSPR study for a series of alkylbenzenes, including this compound, would begin by calculating a set of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). A statistical method, such as multiple linear regression, is then used to create an equation that links these descriptors to a specific experimental property, such as boiling point or density. nih.gov

For this compound, experimental data for some of its physical properties are available. stenutz.eu These data could be used to either build or validate a QSPR model.

Table 3: Experimental and Potentially QSPR-Predicted Properties of this compound

PropertyExperimental Value stenutz.euPotential QSPR Model Descriptors
Boiling Point198 °CMolecular Weight, Wiener Index, Polarizability
Density0.863 g/cm³Molar Volume, Surface Area
Refractive Index1.488Molar Refractivity, Electronic Energy
Molar Volume188.0 mL/molvan der Waals Volume

By developing a robust QSPR model, one could predict these and other properties for a wide range of similar compounds without the need for extensive experimental measurements, thus accelerating the process of chemical design and discovery.

Environmental Chemistry and Biodegradation Studies

Microbial Degradation Pathways of Phenylalkane Hydrocarbons

The microbial degradation of phenylalkane hydrocarbons is a key process in the natural attenuation of these compounds in contaminated environments. Microorganisms have evolved diverse enzymatic strategies to utilize these hydrocarbons as sources of carbon and energy. The degradation pathways for phenylalkanes, including branched structures like 2-Methyl-4-phenylpentane, generally involve initial enzymatic attacks that lead to the formation of intermediates that can enter central metabolic pathways.

Initial Enzymatic Attack Mechanisms (e.g., Side Chain Attack vs. Ring Cleavage)

The initial step in the microbial degradation of a phenylalkane hydrocarbon is typically an oxidative attack catalyzed by oxygenase enzymes. For a compound such as this compound, two primary modes of initial attack are plausible: attack on the alkyl side chain or direct cleavage of the aromatic ring.

Side Chain Attack: The more common initial step for phenylalkanes with long alkyl chains is the oxidation of the side chain. nih.gov This process is typically initiated by a monooxygenase or dioxygenase enzyme that hydroxylates the terminal methyl group of the alkyl chain. This is then followed by a series of oxidation steps to form a carboxylic acid. nih.gov For this compound, this would involve the oxidation of the terminal methyl group to form 4-phenyl-2-methylpentanoic acid. Subsequent degradation would then proceed via β-oxidation of the alkyl side chain, progressively shortening it by two carbon units at a time. nih.gov Given the branched nature of this compound, steric hindrance could influence the efficiency of this process.

Ring Cleavage: Direct cleavage of the aromatic ring without prior modification of the side chain is another, though generally less common, initial mechanism for some aromatic hydrocarbons. This pathway is initiated by dioxygenase enzymes that introduce two hydroxyl groups onto the benzene (B151609) ring, forming a cis-dihydrodiol. This intermediate is then dehydrogenated to a catechol or a substituted catechol, which is subsequently a substrate for ring-fission dioxygenases. These enzymes cleave the aromatic ring either between the two hydroxyl groups (ortho-cleavage) or adjacent to one of the hydroxyl groups (meta-cleavage), leading to the formation of aliphatic acids that can enter the tricarboxylic acid (TCA) cycle. In some fungi, cytochrome P450 monooxygenases can also initiate ring hydroxylation. researchgate.net

Attack Mechanism Key Enzymes Initial Product from this compound (Hypothetical)
Side Chain Attack Monooxygenases, Dioxygenases, Alcohol Dehydrogenases, Aldehyde Dehydrogenases4-phenyl-2-methylpentanoic acid
Ring Cleavage Dioxygenases, DehydrogenasesSubstituted catechol derivative

Identification of Intermediate Metabolites in Biodegradation

Following the initial enzymatic attack, a cascade of intermediate metabolites is generated. The specific intermediates formed are dependent on the degradation pathway employed by the microorganism.

In the case of a side chain attack on this compound, the initial product, 4-phenyl-2-methylpentanoic acid, would likely undergo β-oxidation. This process would theoretically lead to the formation of phenylacetic acid and propionic acid. Phenylacetic acid is a common intermediate in the degradation of various phenylalkanes and can be further metabolized through hydroxylation of the aromatic ring to form homogentisic acid, which then undergoes ring cleavage. nih.gov

If the degradation proceeds via initial ring cleavage , the resulting aliphatic acids would be further metabolized through central metabolic pathways. The specific nature of these intermediates would depend on whether ortho or meta cleavage occurs.

Based on studies of similar compounds, the following are potential intermediate metabolites in the degradation of this compound:

Proposed Pathway Potential Intermediate Metabolites
Side Chain Oxidation 4-phenyl-2-methylpentan-1-ol, 4-phenyl-2-methylpentanal, 4-phenyl-2-methylpentanoic acid, Phenylacetic acid, Propionic acid
Aromatic Ring Cleavage Substituted catechols, Muconic acid derivatives, Pyruvic acid, Acetaldehyde

Biotransformation Processes by Specific Microorganisms

A wide array of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade aromatic hydrocarbons. These organisms possess the enzymatic machinery necessary to carry out the initial oxidation and subsequent breakdown of these compounds.

Fungal and Bacterial Degradation of Branched Aromatic Hydrocarbons

Bacteria: Numerous bacterial genera are known for their capacity to degrade aromatic hydrocarbons. For instance, species of Pseudomonas, Alcanivorax, and Nocardia have been shown to degrade n-alkylbenzenes and branched-chain hydrocarbons. nih.gov Alcanivorax sp., for example, is known to degrade long-chain n-alkylbenzenes primarily through β-oxidation of the alkyl side chain. nih.gov It is plausible that bacteria with similar enzymatic capabilities could also degrade this compound.

Fungi: Fungi, particularly white-rot fungi, are also significant degraders of aromatic hydrocarbons. nih.gov Fungi such as Aspergillus and Candida have been reported to metabolize phenylalkanes. researchgate.net Fungal degradation can be initiated by cytochrome P450 monooxygenases, which can hydroxylate either the alkyl side chain or the aromatic ring. researchgate.net Some yeasts, like Candida maltosa, can grow on phenylalkanes by oxidizing the alkyl side chain, leading to the accumulation of phenylalkanoic acids like phenylacetic acid and benzoic acid. researchgate.net

Microorganism Type Example Genera Relevant Metabolic Capabilities
Bacteria Pseudomonas, Alcanivorax, NocardiaSide chain oxidation via monooxygenases and dioxygenases, β-oxidation pathways.
Fungi Aspergillus, Candida, PhanerochaeteCytochrome P450-mediated hydroxylation of side chain or aromatic ring, extracellular ligninolytic enzymes. nih.govucd.iemdpi.com

Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of this compound in the environment is influenced by a variety of physicochemical and biological factors.

Chemical Structure: The branched nature of this compound can affect its biodegradability. The presence of the methyl group on the pentane (B18724) chain may cause steric hindrance, potentially slowing down the rate of enzymatic attack compared to linear phenylalkanes.

Bioavailability: As a hydrophobic compound, this compound has low water solubility, which can limit its availability to microorganisms in aqueous environments. The presence of biosurfactants, which can be produced by some degrading microorganisms, can enhance its solubility and bioavailability.

Environmental Conditions: Key environmental parameters such as pH, temperature, oxygen availability, and nutrient concentrations significantly impact microbial activity and, consequently, the rate of biodegradation. Aerobic conditions are generally required for the initial oxygenase-catalyzed reactions.

Microbial Community: The presence and abundance of microorganisms with the appropriate catabolic genes are crucial for effective degradation. The composition and adaptability of the indigenous microbial community in a contaminated site will determine the potential for the biodegradation of this compound.

Applications in Chemical Synthesis and Advanced Materials Research

2-Methyl-4-phenylpentane as a Reference Compound in Fundamental Organic Studies

In fundamental organic studies, the utility of a reference compound lies in its well-characterized and stable nature, providing a reliable benchmark for analytical methods and comparative studies. This compound, with its defined molecular structure and physical properties, serves as such a standard in various analytical applications. stenutz.eu Its known boiling point, refractive index, and density make it a useful compound for the calibration and validation of analytical instruments. stenutz.eu

In techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), reference compounds are essential for determining the retention times of unknown analytes. The elution of this compound under specific chromatographic conditions can be used as a standard point of comparison. For instance, in the analysis of complex hydrocarbon mixtures, its known retention index helps in the tentative identification of other structurally related compounds. Similar to how 2-methylpentane (B89812) is sold as an analytical standard for GC and HPLC, this compound can be used in petroleum and environmental analysis. sigmaaldrich.com

Furthermore, in spectroscopic studies, the distinct signals in the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound provide a clear reference. The chemical shifts and coupling constants in its ¹H and ¹³C NMR spectra, as well as the characteristic vibrational frequencies in its IR spectrum, can be used to calibrate spectroscopic equipment or to serve as an internal standard in quantitative analyses. The predictable fragmentation pattern of this compound in mass spectrometry also makes it a valuable reference for the interpretation of mass spectra of more complex molecules.

Role of Phenylpentane Scaffolds in Complex Molecule Synthesis

The phenylpentane scaffold, a molecular framework combining a phenyl group and a five-carbon alkyl chain, represents a "privileged scaffold" in medicinal chemistry and organic synthesis. mdpi.comresearchgate.net Such scaffolds are structural motifs that are capable of binding to multiple biological targets, making them valuable starting points for the design of novel bioactive compounds. nih.govnih.govscinito.ai The phenyl ring provides a rigid anchor that can be readily functionalized, while the pentane (B18724) chain offers conformational flexibility and lipophilicity, which are crucial for modulating a molecule's pharmacokinetic and pharmacodynamic properties.

In the synthesis of complex molecules, the phenylpentane scaffold serves as a versatile building block. The aromatic ring can undergo a variety of electrophilic substitution reactions (such as nitration, halogenation, and Friedel-Crafts acylation), allowing for the introduction of diverse functional groups. These groups can then be further elaborated to construct more complex structures. For example, a carboxyl group introduced onto the phenyl ring can be used to form amides or esters, linking the phenylpentane unit to other molecular fragments.

The alkyl chain of the phenylpentane scaffold can also be chemically modified. Functional groups can be introduced at various positions along the chain through reactions such as free-radical halogenation followed by nucleophilic substitution. This allows for the precise positioning of pharmacophoric elements, which is critical in drug design for optimizing interactions with a biological target. The combination of a modifiable aromatic ring and a flexible alkyl chain makes the phenylpentane scaffold a powerful tool for generating libraries of diverse compounds for high-throughput screening in drug discovery. mdpi.com

Derivatives of Phenylpentanes in Coordination Chemistry and Materials Science

The phenylpentane framework is a versatile platform for the design and synthesis of functionalized ligands for coordination chemistry. By introducing donor atoms such as nitrogen, phosphorus, sulfur, or oxygen onto the phenylpentane scaffold, it is possible to create a wide variety of chelating ligands capable of binding to metal ions. nih.govresearchgate.net The design process often involves strategically placing these donor atoms to control the coordination geometry and electronic properties of the resulting metal complex.

One common approach is the functionalization of the phenyl ring. For example, directing groups on the ring can facilitate ortho-lithiation, followed by quenching with an electrophile containing the desired donor atom, such as a chlorophosphine to introduce a phosphine (B1218219) group. mdpi.com Alternatively, nucleophilic aromatic substitution on an activated phenyl ring (e.g., a fluorophenylpentane derivative) can be used to introduce amine or thiol functionalities.

Another strategy involves the modification of the pentane chain. A terminal hydroxyl group on the chain can be converted to a leaving group (like a tosylate or mesylate) and then displaced by a nucleophile containing the desired donor atom. This allows for the creation of ligands with a flexible arm that can coordinate to a metal center. The synthesis of such ligands often requires multi-step reaction sequences and careful purification to obtain the desired product in high yield and purity. nih.gov The modular nature of these synthetic routes allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on the phenyl ring or the length and substitution of the alkyl chain.

Once a functionalized phenylpentane-based ligand has been synthesized and complexed with a metal ion, a suite of analytical techniques is employed to fully characterize the resulting coordination complex. nih.govmdpi.com These methods provide crucial information about the complex's stoichiometry, geometry, and electronic structure.

Elemental analysis is a fundamental first step to determine the empirical formula of the complex and confirm the ratio of metal to ligand. nih.gov Spectroscopic techniques are then used to probe the structure in more detail.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. nih.gov A shift in the vibrational frequency of the donor group (e.g., C=N, P-Ph, or C=O) upon complexation provides direct evidence of metal-ligand bond formation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide insights into the structure of the complex. For ligands containing phosphorus or fluorine, ³¹P and ¹⁹F NMR are also powerful diagnostic tools.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the metal complex, including d-d transitions and charge-transfer bands, which are characteristic of the coordination environment and the nature of the metal-ligand bonding. nih.gov

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern, further confirming its identity. nih.gov

Below is an interactive table summarizing the characterization data for a hypothetical metal complex, [M(L)₂], where L is a bidentate ligand derived from a functionalized phenylpentane.

Technique Observation Interpretation
Elemental AnalysisFound: C, 68.5; H, 7.1; N, 6.6; M, 13.9. Calc: C, 68.7; H, 7.2; N, 6.7; M, 14.0%Confirms the stoichiometry of the complex as [M(L)₂].
IR SpectroscopyThe ν(C=N) band of the free ligand at 1625 cm⁻¹ shifts to 1605 cm⁻¹ in the complex.Indicates coordination of the imine nitrogen to the metal center.
¹H NMR SpectroscopyThe chemical shifts of the aromatic and alkyl protons of the ligand are shifted downfield upon complexation.Confirms the coordination of the ligand in solution and provides information about the electronic environment of the complex.
UV-Vis SpectroscopyAppearance of new absorption bands in the visible region that are not present in the free ligand.Attributed to d-d electronic transitions, characteristic of the coordination geometry of the metal ion.
Molar ConductivityLow molar conductivity value in a non-coordinating solvent.Suggests a neutral complex, with no free ions in solution.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Catalytic Systems

The synthesis of 2-Methyl-4-phenylpentane typically results in a mixture of isomers. The development of stereoselective catalytic systems is a critical future research direction, aiming to produce specific enantiomers or diastereomers with high purity. This is particularly important as different stereoisomers can exhibit unique properties and activities.

Future research will likely focus on:

Chiral Lewis Acids: Investigating novel chiral Lewis acid catalysts for Friedel-Crafts alkylation could enable enantioselective synthesis, yielding enantioenriched 1,1-diarylalkanes. beilstein-journals.org The challenge lies in designing catalysts that can effectively stabilize transient carbocation intermediates and control the direction of the nucleophilic attack by the arene. beilstein-journals.org

Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites, offers advantages in terms of reusability and process efficiency. researchgate.netrsc.org Future work could explore modifying zeolite structures, for instance through desilication, to create hierarchical porous structures that improve selectivity towards desired isomers by influencing the diffusivity of reactants and products. researchgate.net

Organocatalysis: Asymmetric organocatalysis, for example using chiral phosphoric acids or N-heterocyclic carbenes (NHCs), presents a metal-free approach to stereoselective synthesis. rsc.orgmdpi.com Research into domino reactions catalyzed by NHCs could lead to the synthesis of complex structures bearing multiple stereocenters in a single, efficient process. rsc.org

The development of such catalytic systems would not only provide access to stereopure this compound but also contribute to the broader field of asymmetric synthesis. nih.gov

Advanced Spectroscopic Characterization of Transient Intermediates

The synthesis of this compound, often via Friedel-Crafts alkylation, involves short-lived, highly reactive intermediates such as carbocations. cas.cnwikipedia.orgkhanacademy.org A significant challenge and a key area for future research is the direct observation and characterization of these transient species. Understanding their structure and behavior is fundamental to controlling reaction pathways and improving selectivity.

Future research avenues include:

In-situ and Operando Spectroscopy: Techniques like in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Attenuated Total Reflection Infrared (ATR-IR) spectroscopy allow for the monitoring of catalysts and adsorbed species under actual reaction conditions. youtube.comresearchgate.netaspbs.com This provides real-time information on the catalyst's state and the formation of intermediates. youtube.com

Transient Spectroscopic Methods: To distinguish between active reaction intermediates and spectator species, transient techniques are invaluable. nih.gov Modulation Excitation Spectroscopy (MES), combined with DRIFTS, can detect surface species that respond to periodic changes in reactant concentrations, helping to identify the true intermediates in the catalytic cycle. nih.gov

Combined Spectroscopic and Theoretical Approaches: Integrating experimental spectroscopic data with theoretical calculations (e.g., Density Functional Theory) provides a powerful tool for elucidating reaction mechanisms. digitellinc.com This combination can help assign spectral features to specific transient structures and validate proposed reaction pathways.

These advanced methods will provide unprecedented insight into the elementary steps of the reaction, enabling the rational design of more efficient and selective catalysts. aspbs.comdigitellinc.com

Integration of Computational Methods for Reaction Prediction and Optimization

Computational chemistry and machine learning are emerging as indispensable tools for accelerating chemical research. nih.gov For this compound, these methods offer a pathway to predict reaction outcomes and optimize synthesis protocols, reducing the need for extensive and costly trial-and-error experimentation. networkscience.ai

Key areas for future computational research include:

Regioselectivity Prediction: Machine learning models can be trained on large datasets of reactions to predict the site- and regioselectivity of electrophilic aromatic substitutions, such as the Friedel-Crafts reaction. rsc.orgrsc.orgchemrxiv.org By using quantum chemically derived descriptors like atomic charges, models like RegioML can predict the most likely position of alkylation on the phenyl ring. chemrxiv.org

Reaction Optimization: Predictive modeling can simulate thousands of potential reaction conditions (e.g., temperature, catalyst loading, reactant ratios) to identify the optimal parameters for maximizing yield and selectivity. networkscience.airesearchgate.net This data-driven approach can significantly shorten research and development cycles. nih.govnetworkscience.ai

Mechanism Elucidation with DFT: Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms at the molecular level. rsc.org It can be used to calculate the energies of reactants, transition states, and intermediates, thereby mapping out the most favorable reaction pathway and explaining observed stereoselectivities. rsc.orgdntb.gov.ua

The synergy between machine learning and quantum chemistry promises to provide a comprehensive framework for understanding and controlling the synthesis of this compound. orientjchem.orgresearchgate.net

Table 1: Computational Approaches for Future Research on this compound Synthesis

Research GoalComputational MethodExpected Outcome
Predict Isomer DistributionMachine Learning (e.g., RegioML)Accurate prediction of regioselectivity in Friedel-Crafts alkylation. chemrxiv.org
Optimize Reaction ConditionsPredictive Modeling / AIIdentification of optimal temperature, pressure, and catalyst for high yield. networkscience.airesearchgate.net
Understand Reaction MechanismDensity Functional Theory (DFT)Detailed energy profiles of reaction pathways and intermediate structures. rsc.org
Design Novel CatalystsHigh-Throughput ScreeningRapid identification of promising catalyst candidates for stereoselective synthesis.

Deeper Understanding of Environmental Fate and Remediation Strategies

As with many industrial chemicals, understanding the environmental fate of this compound is crucial. Its structure as a branched alkylbenzene suggests it may be more resistant to biodegradation than its linear counterparts. nih.govtandfonline.commpob.gov.my

Future research should focus on:

Biodegradation Pathways: While the degradation of linear alkylbenzenes (LABs) is relatively well-studied, proceeding through omega- and beta-oxidation of the alkyl chain, the pathways for highly branched isomers are less understood. nih.govresearchgate.net Research is needed to identify the specific microorganisms and enzymatic systems capable of degrading this compound and to elucidate the metabolic intermediates formed. The branched nature of the alkyl chain is known to pose challenges for microbial attack. mpob.gov.my

Environmental Persistence and Transport: Studies are required to determine the persistence of this compound in various environmental compartments like soil, water, and sediment. nih.govmit.edu Its physicochemical properties will govern its transport and partitioning, influencing its potential for long-range transport or accumulation.

Advanced Remediation Technologies: For sites contaminated with petroleum hydrocarbons, including branched alkylbenzenes, bioremediation is a promising and cost-effective technology. nih.govresearchgate.net Future work should explore strategies like biostimulation (adding nutrients to enhance native microbial activity) and bioaugmentation (introducing specialized microbes) to improve the removal efficiency of recalcitrant compounds. researchgate.netmdpi.com Other physical and chemical treatment methods may also be investigated for their efficacy. oil-gasportal.com

A thorough understanding of the compound's environmental behavior will enable the development of effective risk assessment and remediation strategies for petroleum-contaminated sites. nih.govregenesis.com

Table 2: Proposed Environmental Research on this compound

Research AreaKey QuestionsPotential Methodologies
Biodegradation Which microbes can degrade it? What are the metabolic pathways?Microcosm studies, enzyme assays, metabolite identification (GC-MS).
Persistence What is its half-life in soil and water?Laboratory and field degradation studies.
Transport How does it move between air, water, and soil?Partitioning and mobility studies, environmental modeling.
Remediation What is the most effective cleanup method?Biostimulation/bioaugmentation trials, testing of chemical oxidation. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-Methyl-4-phenylpentane?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation , where an alkyl halide reacts with a benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). For branched alkanes like this compound, optimizing steric effects during alkylation is critical. Post-synthesis, purify the product via fractional distillation, and confirm purity using gas chromatography (GC) with flame ionization detection (FID). Reference GC retention indices for similar alkanes (e.g., 4-Methyl-2-pentene) to validate results .

Q. How can spectroscopic techniques (IR, NMR, MS) be applied to characterize this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify C-H stretching vibrations (2800–3000 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹). Compare with NIST spectral libraries for analogous compounds (e.g., 2-Pentene derivatives) .
  • NMR : Use ¹H and ¹³C NMR to resolve branching and phenyl group positions. For example, methyl groups in branched alkanes typically appear as singlets at δ 0.8–1.5 ppm.
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the molecule, with dominant peaks corresponding to phenyl group loss (m/z ~78) and alkyl chain fragmentation. Cross-reference with NIST MS databases for validation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use silica gel column chromatography with a non-polar solvent system (e.g., hexane/ethyl acetate) to separate non-polar alkanes from polar byproducts. Confirm purity via GC-MS and compare retention times with known standards (e.g., 4-Methyl-2-pentene) . For high-purity requirements, employ preparative GC or recrystallization in low-polarity solvents .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL is ideal for resolving stereochemistry and bond lengths. Refine the structure using anisotropic displacement parameters and validate with the WinGX/ORTEP suite for visualization . For disordered structures, apply twin refinement protocols in SHELXL to address overlapping electron densities .

Q. How should researchers address contradictions in thermodynamic data (e.g., boiling points, enthalpies) for this compound?

  • Methodological Answer : Cross-validate data using multiple techniques:
  • Phase Change Data : Compare experimental boiling points with NIST-reported values for analogous compounds (e.g., 4-Methyl-2-pentene: boiling range 100–160°C) .
  • Reaction Calorimetry : Measure enthalpy changes via differential scanning calorimetry (DSC) and reconcile discrepancies with computational methods (e.g., DFT calculations).
    Document systematic errors (e.g., impurities in GC analysis) and report confidence intervals .

Q. What experimental and computational approaches can elucidate the reaction mechanisms involving this compound?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated reagents to track hydrogen migration during catalytic hydrogenation or dehydrogenation reactions.
  • DFT Calculations : Model reaction pathways (e.g., free energy barriers for isomerization) using Gaussian or ORCA software. Validate with kinetic isotope effects (KIE) from experimental data.
  • GC-MS Monitoring : Track intermediate formation in real-time to propose mechanistic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.